N'-[(E)-(2-bromophenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
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Overview
Description
N’-[(E)-(2-bromophenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a complex organic compound with a molecular formula of C24H20BrN5O2S and a molecular weight of 522.427 g/mol . This compound is notable for its unique structure, which includes a bromophenyl group, a methoxyphenyl group, and a triazole ring, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of N’-[(E)-(2-bromophenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide typically involves a multi-step processThe final step involves the condensation of the bromophenyl group with the methoxyphenyl group under specific reaction conditions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.
Chemical Reactions Analysis
N’-[(E)-(2-bromophenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
N’-[(E)-(2-bromophenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-[(E)-(2-bromophenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide involves its interaction with specific molecular targets. The triazole ring and the bromophenyl group are key functional groups that enable the compound to bind to enzymes and receptors, modulating their activity. The exact pathways involved depend on the specific biological context .
Comparison with Similar Compounds
Similar compounds to N’-[(E)-(2-bromophenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide include:
- N’-[(E)-(3-bromophenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
- N’-[(E)-(4-bromophenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide These compounds share similar structural features but differ in the position of the bromine atom on the phenyl ring, which can affect their reactivity and interactions .
Properties
Molecular Formula |
C24H20BrN5O2S |
---|---|
Molecular Weight |
522.4 g/mol |
IUPAC Name |
N-[(E)-(2-bromophenyl)methylideneamino]-2-[[5-(4-methoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C24H20BrN5O2S/c1-32-20-13-11-17(12-14-20)23-28-29-24(30(23)19-8-3-2-4-9-19)33-16-22(31)27-26-15-18-7-5-6-10-21(18)25/h2-15H,16H2,1H3,(H,27,31)/b26-15+ |
InChI Key |
NUENWVHVGQBIJF-CVKSISIWSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C4=CC=CC=C4Br |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC4=CC=CC=C4Br |
Origin of Product |
United States |
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